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Compound of Interest

Compound Name: MI-192

Cat. No.: B3111220 Get Quote

The inquiry for "MI-192" experimental data presents an ambiguity, as this designation can refer

to two distinct entities in recent scientific literature: microRNA-192 (miR-192), a key regulator in

the p53 signaling pathway, and ICP-192 (gunagratinib), a pan-FGFR inhibitor investigated in

clinical trials for advanced solid tumors. This guide provides a comparative overview of the

experimental data for both, tailored for researchers, scientists, and drug development

professionals.

Section 1: microRNA-192 (miR-192) in the p53/MDM2
Pathway
Overview: microRNA-192 is a small non-coding RNA that has been identified as a crucial

component of the p53 tumor suppressor network. It is transcriptionally activated by p53 and, in

a positive feedback loop, enhances p53 activity by targeting and inhibiting MDM2, a key

negative regulator of p53.[1][2][3][4] This mechanism suggests miR-192 as a potential

therapeutic agent or target in cancers with a functional p53 pathway.

Data Presentation
The experimental data for miR-192 is primarily qualitative, demonstrating its regulatory effects

on gene and protein expression. The findings from various studies are summarized below:
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Experimental Protocols
1. miRNA Transfection and Western Blot Analysis:

This protocol is fundamental to studying the functional effects of miR-192 on its target proteins.

Cell Culture: Human cancer cell lines (e.g., MM1s, H4) are cultured in appropriate media and

conditions.

Transfection: Cells are transfected with miR-192 mimics (synthetic double-stranded RNA to

mimic endogenous miR-192) or a negative control miRNA using a transfection reagent.[5][6]

[7] A typical concentration for miRNA mimics can range from 0.5 nM to 50 nM.[7]

Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for the

miRNA to exert its effect on target gene expression.[6]

Protein Extraction: Cells are lysed to extract total protein.

Western Blotting:

Protein concentration is determined, and equal amounts of protein are separated by SDS-

PAGE.
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Proteins are transferred to a membrane (e.g., PVDF).

The membrane is incubated with primary antibodies specific for the target proteins (e.g.,

MDM2, p53, p21) and a loading control (e.g., β-actin).

A secondary antibody conjugated to an enzyme is then used for detection.

The signal is visualized using a chemiluminescent substrate.[5]

2. Quantitative Real-Time PCR (qRT-PCR):

This method is used to quantify the changes in mRNA levels of target genes.

RNA Extraction: Total RNA is extracted from cells transfected with miR-192 mimics or a

negative control.

Reverse Transcription: RNA is reverse-transcribed into cDNA.

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for

the target gene (e.g., MDM2) and a reference gene. The relative expression of the target

gene is calculated.[8]
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Caption: The p53-MDM2 signaling pathway with the miR-192 positive feedback loop.

Section 2: ICP-192 (Gunagratinib) - A Pan-FGFR
Inhibitor
Overview: ICP-192, also known as gunagratinib, is a novel, irreversible pan-Fibroblast Growth

Factor Receptor (FGFR) inhibitor.[9] It has been evaluated in clinical trials for the treatment of

advanced solid tumors harboring FGF/FGFR gene alterations.[9][10][11]
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Data Presentation
The following tables summarize the quantitative data from the Phase I/IIa clinical trial of

gunagratinib (NCT03758664).

Table 1: Efficacy of Gunagratinib in Patients with FGF/FGFR Gene Aberrations[9][10][11][12]

Tumor Type Number of Patients
Overall Response
Rate (ORR)

Disease Control
Rate (DCR)

Advanced Solid

Tumors
12 33.3% 91.7%

Head and Neck

Cancer
9 33.3% 66.7%

Table 2: Efficacy of Gunagratinib in Cholangiocarcinoma (Phase IIa Dose-Expansion)[13]

Number of Patients
Overall Response
Rate (ORR)

Disease Control
Rate (DCR)

Median
Progression-Free
Survival (mPFS)

17 52.9% 94.1% 6.93 months

Table 3: Common Treatment-Related Adverse Events (TRAEs)[9][12]

Adverse Event Frequency

Hyperphosphatemia 73.3%

Hypercalcemia 33.3%

Increased ALT or AST >20%

Diarrhea >20%

Hypertriglyceridemia >20%
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Phase I/IIa Clinical Trial Protocol for Gunagratinib (ICP-192):

This protocol outlines the design of the first-in-human study of gunagratinib.

Study Design: A multi-center, open-label, Phase I/IIa dose-escalation and dose-expansion

study.[10][11][14]

Patient Population:

Phase I (Dose Escalation): Patients with advanced solid tumors who have failed standard

treatment.[11][15]

Phase II (Dose Expansion): Patients with specific tumor types (e.g., cholangiocarcinoma,

head and neck cancer) harboring FGF/FGFR gene alterations.[9][11]

Treatment:

Gunagratinib administered orally once daily in 21-day cycles.[9][11]

Dose escalation phase involves treating cohorts of patients with increasing doses to

determine the maximum tolerated dose (MTD).[9][14]

Assessments:

Safety and Tolerability: Monitored through the recording of adverse events.

Pharmacokinetics/Pharmacodynamics (PK/PD): Blood samples are collected to assess

drug exposure and its effect on biomarkers like serum phosphorus.[10]

Efficacy: Tumor response is evaluated using Response Evaluation Criteria in Solid Tumors

(RECIST) 1.1.[9][15] Tumor assessments are typically performed at baseline and then

every 8 weeks.[15]
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Caption: Workflow of a Phase I/IIa clinical trial for a targeted therapy like ICP-192.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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